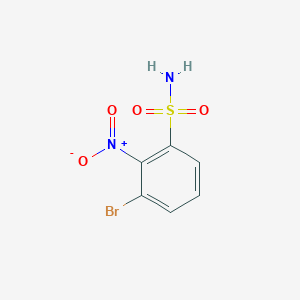

3-Bromo-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-nitrobenzenesulfonamide is a compound with the CAS Number: 1261521-33-8 . It has a molecular weight of 281.09 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis

3-Bromo-2-nitrobenzo[b]thiophene reacted with some amines in N,N-dimethylformamide giving, together with the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes 3 deriving from aromatic nucleophilic substitution, their isomers 4 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Analytical Applications

3-Bromo-2-nitrobenzenesulfonamide and its derivatives have been explored for their utility in analytical chemistry. For example, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been identified as a useful oxidizing titrant. It offers a simple and rapid method for the direct titration of substances like ascorbic acid, glutathione, and sulfite, with errors within ± 0.5% (Gowda et al., 1983).

Synthetic Applications

This compound serves as a versatile precursor in synthetic chemistry. It can undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields. These sulfonamides can be deprotected to yield secondary amines, showcasing the compound's adaptability in creating a wide range of chemical structures (Fukuyama et al., 1995).

Detection of Nitroxyl (HNO)

A novel application in the detection of nitroxyl (HNO) in aqueous solution using membrane inlet mass spectrometry has been reported. A derivative, 2-bromo-N-hydroxybenzenesulfonamide, was examined and found to be an essentially pure HNO donor under physiological conditions, which is significant for its potential use in biological and medical research (Cline et al., 2011).

Chemical Space Exploration

In solid-phase synthesis, derivatives of this compound have been used to create a diversity of privileged scaffolds. This utilization underscores the compound's role in facilitating the discovery of new molecules with potential therapeutic applications (Fülöpová & Soural, 2015).

Nitroxyl-Releasing Characteristics

The study of nitroxyl-releasing agents, especially those derived from Piloty's acid and its derivatives, has shown that compounds like N-Hydroxy-2-nitrobenzenesulfonamide can release HNO efficiently under physiological conditions. This has implications for the development of therapeutic agents, particularly for cardiovascular applications (Aizawa et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

3-Bromo-2-nitrobenzenesulfonamide is a type of sulfonamide, which are known to have a wide range of biological applications in medicine . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biochemical processes within the body.

Mode of Action

Sulfonamides, in general, are known to inhibit bacterial dna synthesis . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .

Result of Action

Given its likely mode of action, it can be inferred that the compound would result in the inhibition of bacterial growth and proliferation by interfering with dna synthesis .

Propiedades

IUPAC Name |

3-bromo-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBLCFHOBCMZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)

![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)

![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)